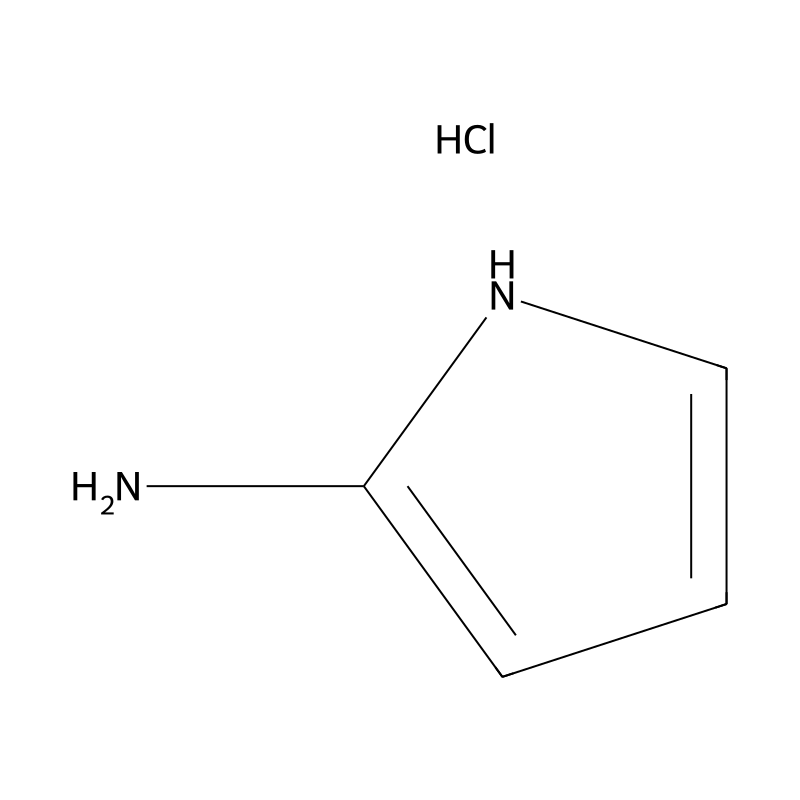1H-Pyrrol-2-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Finding further information:
1H-Pyrrol-2-amine hydrochloride is a chemical compound classified within the pyrrole family, characterized by its five-membered ring structure containing one nitrogen atom. Its molecular formula is , with a molecular weight of approximately 118.56 g/mol. This compound is notable for its versatility in various applications, particularly in medicinal chemistry, organic synthesis, and material science. The presence of the amino group enhances its reactivity, allowing for a broader range of chemical modifications compared to its parent compound, pyrrole .
- Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to products like pyrrole-2-carboxylic acid.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding pyrrolidine derivatives.
- Substitution: The compound readily participates in substitution reactions with halogens, sulfonyl chlorides, and alkyl halides .
Common Reagents and Conditions- Oxidation: Hydrogen peroxide in acidic medium.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Alkyl halides in the presence of a base like sodium hydride.
1H-Pyrrol-2-amine hydrochloride exhibits significant biological activity, making it a subject of interest in pharmacological research. It has been investigated for potential applications in developing new pharmaceuticals, including anticancer and antimicrobial agents. The mechanism of action typically involves interaction with specific molecular targets, acting as a ligand that modulates the activity of receptors or enzymes .
The synthesis of 1H-Pyrrol-2-amine hydrochloride can be accomplished through various methods:
- Direct Reaction: One common method involves the reaction of pyrrole with ammonia under catalytic conditions.
- Condensation: Another approach includes the condensation of pyrrole with amines in acidic environments.
- Multicomponent Reactions: Industrially, multicomponent reactions are favored for their efficiency and environmental benefits. For example, reactions involving 1,2-diones, aryl amines, and aldehydes in the presence of organocatalysts can yield polysubstituted pyrroles .
1H-Pyrrol-2-amine hydrochloride finds diverse applications across several fields:
- Medicinal Chemistry: Used as a building block in synthesizing biologically active compounds.
- Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
- Material Science: Employed in producing dyes, pigments, and polymers .
Research into the interaction studies of 1H-Pyrrol-2-amine hydrochloride reveals its potential to bind to various proteins and enzymes. This binding can alter their activity and function, influencing cellular processes and biochemical pathways. Such interactions are critical for understanding its pharmacological properties and therapeutic potentials .
Several compounds share structural similarities with 1H-Pyrrol-2-amine hydrochloride. A comparison highlights its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrrole | Parent Compound | Less reactive due to absence of amino group |
| Pyrrolidine | Saturated derivative | Different chemical properties due to saturation |
| Indole | Fused benzene ring | Distinct biological activities compared to pyrrole |
| (1-Methyl-1H-pyrrol-2-yl)methanamine | Methylated derivative | Enhanced reactivity but different functional groups |
| N-Methyl-1,2-benzenediamine dihydrochloride | Aromatic amine | Different biological activity profile |
The uniqueness of 1H-Pyrrol-2-amine hydrochloride lies in its amino group, which significantly enhances its reactivity and allows for a wider range of chemical modifications compared to other similar compounds .








